PD166326

Descripción general

Descripción

PD-166326 es un potente inhibidor de las quinasas de tirosina proteicas, que se dirige específicamente a la quinasa Bcr/Abl. Pertenece a la clase de compuestos de piridopiridina y ha mostrado una actividad antileucémica significativa, particularmente en modelos de leucemia mieloide crónica .

Métodos De Preparación

PD-166326 se sintetiza a través de una serie de reacciones químicas que involucran intermediarios de piridopiridinaLas condiciones de reacción a menudo incluyen el uso de solventes como dimetilsulfóxido y catalizadores para facilitar las reacciones .

Análisis De Reacciones Químicas

PD-166326 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: El compuesto se puede reducir utilizando agentes reductores para producir formas reducidas.

Sustitución: PD-166326 puede sufrir reacciones de sustitución donde se sustituyen sustituyentes específicos por otros en condiciones apropiadas

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

PD166326 is a pyridopyrimidine class of protein tyrosine kinase inhibitor with antileukemic properties . Research suggests it has potential therapeutic applications, particularly in treating chronic myeloid leukemia (CML) and imatinib mesylate-resistant CML .

Scientific Research Applications

- Inhibition of Bcr/Abl Kinase Activity: this compound has been shown to rapidly inhibit Bcr/Abl kinase activity after a single oral dose in mice . It is a more potent inhibitor of Bcr/Abl-dependent cell growth than imatinib mesylate .

- Antileukemic Activity: Studies using a murine CML-like myeloproliferative disorder model have demonstrated this compound's marked antileukemic activity in vivo .

- Superiority to Imatinib Mesylate: this compound has shown greater antileukemic activity than imatinib mesylate in a murine model of CML . In one study, 70% of mice treated with this compound achieved a white blood cell count of less than 20.0 x 10(9)/L, compared to only 8% of those treated with imatinib mesylate . Additionally, two-thirds of this compound-treated animals had complete resolution of splenomegaly, while none of the imatinib mesylate-treated animals did .

- Inhibition of Tyrosine Phosphorylation: this compound is superior to imatinib mesylate in inhibiting the constitutive tyrosine phosphorylation of numerous leukemia-cell proteins, including the src family member Lyn .

- Activity Against Imatinib-Resistant CML: this compound prolonged the survival of mice with imatinib mesylate-resistant CML induced by Bcr/Abl mutants .

- Effects on Cell Proliferation: this compound has activity against R10(-) cells (cells derived from P210-MO7e) at concentrations as low as 0.1 nM and completely blocked R10(-) growth at 2.5 nM, with an IC50 of 0.2 nM . In parental MO7e cells, this compound inhibited stem cell factor (SCF)–dependent proliferation at 5 to 10 nM and completely suppressed SCF-dependent growth at 50 nM, for an IC50 of 12 nM .

- Selectivity in Kinase Inhibition: The IC50 of this compound for Bcr/Abl-dependent growth was approximately 60-fold lower than the IC50 for c-Kit–mediated growth . this compound was 95 times more potent in inhibiting Bcr/Abl-dependent growth than imatinib mesylate, but only 6.8 times more potent than imatinib mesylate in blocking c-Kit–mediated proliferation .

Mecanismo De Acción

PD-166326 ejerce sus efectos inhibiendo la actividad de la quinasa Bcr/Abl. Se une al sitio de unión al ATP de la quinasa, evitando la fosforilación de los sustratos aguas abajo. Esta inhibición interrumpe las vías de señalización involucradas en la proliferación y supervivencia celular, lo que lleva a la supresión del crecimiento de células leucémicas .

Comparación Con Compuestos Similares

PD-166326 se compara con otros inhibidores de la quinasa de tirosina como el mesilato de imatinib. Si bien ambos compuestos se dirigen a la quinasa Bcr/Abl, PD-166326 ha mostrado mayor potencia y eficacia en modelos preclínicos. Compuestos similares incluyen:

Mesilato de imatinib: Un inhibidor de la quinasa Bcr/Abl conocido que se utiliza en el tratamiento de la leucemia mieloide crónica.

Dasatinib: Otro potente inhibidor de la quinasa Bcr/Abl con un espectro de actividad más amplio.

Nilotinib: Un inhibidor selectivo de la quinasa Bcr/Abl con una eficacia mejorada sobre el mesilato de imatinib

PD-166326 destaca por su mayor potencia y eficacia para superar la resistencia observada con otros inhibidores.

Actividad Biológica

PD166326 is a potent tyrosine kinase inhibitor primarily targeting the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). This compound belongs to the pyridopyrimidine class and has demonstrated superior antileukemic activity compared to imatinib mesylate, the first-line treatment for CML. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, efficacy in various models, resistance mechanisms, and potential clinical implications.

This compound functions by inhibiting BCR-ABL kinase activity, which is crucial for the proliferation of CML cells. In murine models of CML, this compound effectively reduced white blood cell (WBC) counts and resolved splenomegaly more efficiently than imatinib. Specifically, 70% of this compound-treated mice achieved WBC counts below 20,000/μL, compared to only 8% in imatinib-treated groups .

Table 1: Comparative Efficacy of this compound and Imatinib in Murine Models of CML

| Treatment | WBC Count < 20,000/μL | Resolution of Splenomegaly |

|---|---|---|

| This compound | 70% | 66% |

| Imatinib | 8% | 0% |

In Vivo Studies

In a study involving a murine model of CML-like myeloproliferative disorder, this compound was administered orally and demonstrated rapid inhibition of BCR-ABL activity. The compound not only prolonged survival but also showed efficacy against imatinib-resistant forms of BCR-ABL, such as P210/H396P and P210/M351T mutations .

The pharmacokinetics of this compound indicate that it reaches effective concentrations quickly after administration. The IC50 for inhibiting BCR-ABL-expressing cells was found to be as low as 0.2 nM in specific cell lines .

Resistance Mechanisms

Resistance to this compound has been observed, primarily through mutations within the BCR-ABL kinase domain. Notably, the F317 mutation conferred strong resistance against this compound but only moderate resistance to imatinib . A comprehensive screening identified various single-point mutations that emerged during treatment with both inhibitors. The frequency and pattern of these mutations were distinct between this compound and imatinib, suggesting that this compound may offer a strategic advantage in managing resistant CML cases .

Table 2: Mutations Associated with Resistance to this compound

| Mutation Type | Frequency (%) | Resistance Level |

|---|---|---|

| F317L | Varies | Complete |

| T315I | 32 | Moderate |

| G250E | Common | Moderate |

Clinical Implications

Given its potent activity against both wild-type and mutant forms of BCR-ABL, this compound holds promise as a therapeutic agent for patients with CML who exhibit resistance to standard treatments like imatinib. The ability to suppress the emergence of resistance mutations further enhances its potential utility in clinical settings .

Case Studies

Several case studies have documented the effectiveness of this compound in patients with advanced CML. For instance, patients who previously failed imatinib therapy exhibited significant reductions in leukemic burden when switched to this compound treatment. These observations align with findings from laboratory studies indicating that this compound can effectively inhibit leukemic cell proliferation even in resistant cases .

Propiedades

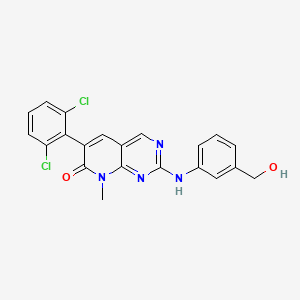

IUPAC Name |

6-(2,6-dichlorophenyl)-2-[3-(hydroxymethyl)anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQFYVPVJZEOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185039-91-2 | |

| Record name | PD-166326 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185039912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-166326 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PD-166326 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H77F2T4U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.